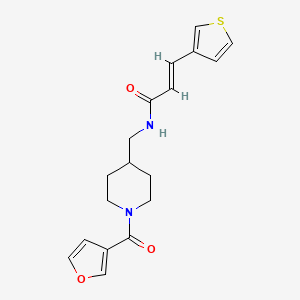
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, also known as FPA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. FPA is a member of the acrylamide family of compounds, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
PET Imaging and Neuroinflammation
A significant application of related compounds is in PET imaging to target microglia-specific markers such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This approach aids in the noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in neuropsychiatric disorders. For instance, a PET radiotracer specific for CSF1R demonstrated high specificity and uptake in models of Alzheimer’s disease and neuroinflammation, indicating its potential for studying immune environments in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).
Organic Synthesis and Functionalization
Another area of application involves the palladium-catalyzed alkenation of thiophenes and furans, highlighting the synthetic versatility of compounds containing furan and thiophene motifs. This methodology facilitates the direct oxidative coupling reactions with olefinic substrates, yielding mono-alkenylated products, which are essential intermediates in organic synthesis and pharmaceutical development (Zhao et al., 2009).
Structural Characterization
Structural and packing studies of acrylamide monomers, including those related to (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, have been conducted to understand the molecular arrangement and hydrogen bonding patterns. These studies are crucial for designing materials with specific properties, such as redox-active polymers (Goswami et al., 2015).
Antiprotozoal Activity
Research into novel chemical compounds for inhibiting SARS coronavirus helicase has identified compounds with structural similarities to (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide. These compounds suppress the enzymatic activities of SARS coronavirus helicase, showing potential as antiviral agents without significant cytotoxicity (Lee et al., 2017).
Propiedades
IUPAC Name |
(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(2-1-15-6-10-24-13-15)19-11-14-3-7-20(8-4-14)18(22)16-5-9-23-12-16/h1-2,5-6,9-10,12-14H,3-4,7-8,11H2,(H,19,21)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYRUVMZIZMTBH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

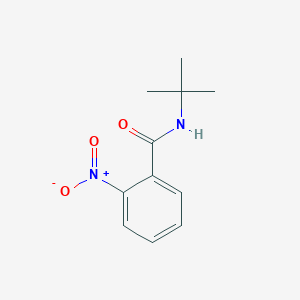
![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)
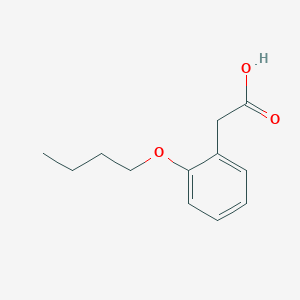
![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)
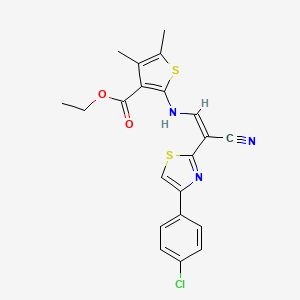
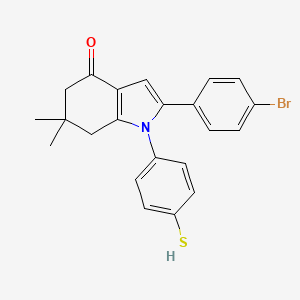
![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)
![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)
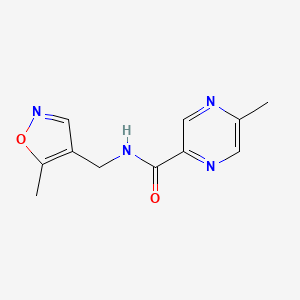
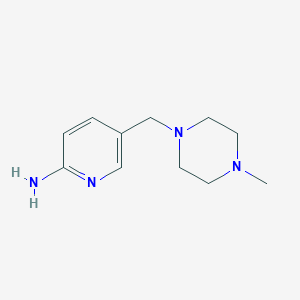
![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)
![ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2834656.png)